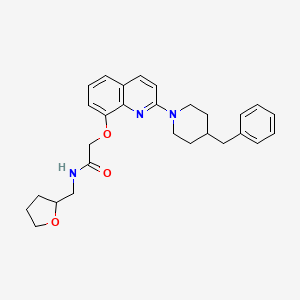

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS: 941909-27-9) is a quinoline-based acetamide derivative with a molecular formula of C₃₁H₃₃N₃O₂ and a molecular weight of 479.6 g/mol . Its structure includes a quinoline core substituted with a 4-benzylpiperidin-1-yl group at position 2 and an acetamide-linked 4-ethylphenyl moiety at position 8 via an ether bridge.

Propriétés

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-4,6-8,10-12,22,24H,5,9,13-20H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKPIDFYODDUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the tetrahydrofuran moiety. Key steps may include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.

Attachment of the tetrahydrofuran moiety: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

“2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of “2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific biological target. Potential mechanisms include:

Binding to receptors: The compound may interact with specific receptors in the body.

Inhibition of enzymes: It may inhibit the activity of certain enzymes.

Modulation of signaling pathways: The compound could affect various cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in the substituents on the acetamide nitrogen and the quinoline core. Below is a comparative analysis based on available evidence:

Table 1: Structural and Molecular Comparisons

Key Findings

Substituent Effects on Lipophilicity :

- The 4-ethylphenyl group in the target compound (CAS: 941909-27-9) likely enhances lipophilicity compared to the 2,4,6-trimethylphenyl analog (), which may improve membrane permeability .

- The 4-(trifluoromethoxy)phenyl substituent (CAS: 921884-09-5) introduces electronegativity and metabolic stability due to the trifluoromethoxy group .

Patent-derived compounds () feature tetrahydrofuran-3-yl-oxy and 3-cyano groups, which may confer selectivity for kinase targets due to hydrogen-bonding capabilities .

Molecular Weight and Drug-Likeness :

- The target compound (479.6 g/mol) exceeds the typical threshold for oral bioavailability (~500 g/mol), whereas the trifluoromethoxy analog (445.4 g/mol) aligns closer to Lipinski’s rules .

Activité Biologique

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various conditions.

Chemical Structure and Properties

The molecular structure of the compound includes a quinoline core, a piperidine ring, and an acetamide group, which are common in bioactive molecules. The specific molecular formula is , with a molecular weight of approximately 486.63 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Preliminary studies indicate that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide may exhibit several biological activities:

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.

- Analgesic Activity : The potential for pain relief has been noted in preliminary studies, indicating its usefulness in pain management therapies.

- Neurological Effects : Given its structural components, the compound may interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes involved in key biological processes. Molecular docking studies have suggested that the compound can effectively fit into active sites of target proteins, influencing their activity. This interaction may lead to modulation of signaling pathways associated with inflammation and pain perception.

Case Studies and Experimental Data

Several studies have explored the biological activity of structurally related compounds, providing insight into the potential effects of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide :

These findings suggest that the compound may share similar pharmacological profiles with other compounds containing quinoline and piperidine moieties.

Future Directions

Given the promising preliminary data, further research is warranted to fully elucidate the biological activity and therapeutic potential of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide . Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in relevant animal models.

- Mechanistic Studies : To better understand the pathways involved in its biological effects.

- Clinical Trials : To assess its therapeutic potential in humans for conditions such as chronic pain and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes and purification strategies for 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

Methodological Answer: Synthesis typically involves coupling quinoline derivatives with substituted piperidine and tetrahydrofuran moieties. For example, analogous compounds are synthesized via nucleophilic substitution or amide bond formation, followed by multi-step purification. Evidence from similar acetamide syntheses suggests using:

- Normal-phase chromatography with gradient elution (e.g., 100% dichloromethane to 10% methanol in ethyl acetate) for initial purification .

- Amine-functionalized columns (e.g., RediSep Rf Gold Amine) to resolve polar impurities, achieving ≥44% yield in optimized cases .

Key Purification Steps Table:

| Step | Method | Solvent Gradient | Yield |

|---|---|---|---|

| 1 | Normal-phase chromatography | DCM → Ethyl acetate → 10% MeOH | 44% |

| 2 | Amine-phase chromatography | Hexane → Ethyl acetate → 20% MeOH | N/A |

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer: Structural validation employs:

- H NMR spectroscopy : Peaks for quinoline protons (δ 8.20–9.09 ppm), piperidine protons (δ 2.47–3.11 ppm), and tetrahydrofuran methylene groups (δ 1.28–7.48 ppm) confirm regiochemistry .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 338.44 for analogous acetamides) verify molecular weight .

- UV-Vis spectroscopy : λmax at 255 nm indicates conjugation in the quinoline core .

Q. What preliminary pharmacological assays are recommended for this compound?

Methodological Answer: Initial screens should focus on:

- Receptor binding assays : Test affinity for opioid or σ receptors, given structural similarity to piperidine-based analgesics (e.g., fentanyl analogs) .

- Cytotoxicity profiling : Use in vitro models (e.g., HEK293 cells) to assess IC50 values.

- Metabolic stability : Incubate with liver microsomes to measure half-life (t1/2) and identify major metabolites via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict activation energies for key steps like amide coupling or piperidine functionalization .

- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error .

- Molecular dynamics (MD) : Simulate solvent effects on crystallization to improve yield .

Computational Parameters Table:

| Method | Application | Software/Tool |

|---|---|---|

| DFT | Transition state analysis | Gaussian, ORCA |

| ML | Solvent prediction | ChemBERTa, DeepReac |

| MD | Crystallization dynamics | GROMACS, LAMMPS |

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Multi-technique validation : Cross-validate binding assays (e.g., SPR vs. radioligand displacement) to rule out assay-specific artifacts .

- Structural analogs comparison : Benchmark against 4-benzylpiperidine derivatives to identify substituent effects on activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate studies, controlling for variables like cell line/pH .

Q. What advanced methodologies enable AI-driven experimental design for derivatives of this compound?

Methodological Answer:

- Generative AI : Use frameworks like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., temperature, stoichiometry) .

- High-throughput robotics : Automate parallel synthesis of analogs with varied substituents (e.g., benzyl → aryl groups) .

- Real-time analytics : Integrate inline NMR/MS for rapid feedback during synthesis .

AI Workflow Example:

Virtual screening → 2. Automated synthesis → 3. Inline analytics → 4. Data-driven iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.